molecular formula C15H13BrN2O B14201734 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- CAS No. 858117-47-2

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-

Cat. No.: B14201734
CAS No.: 858117-47-2
M. Wt: 317.18 g/mol
InChI Key: WKYYCFWGQMUVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a nitrogen-containing heterocycle with a fused pyrrole-pyridine structure. The compound 4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine features a bromine atom at position 4 and a 3-methoxybenzyl group at position 3. The bromine atom enhances electrophilicity and serves as a handle for further functionalization (e.g., cross-coupling reactions), while the 3-methoxybenzyl group contributes to lipophilicity and may modulate receptor binding .

Properties

CAS No.

858117-47-2

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H13BrN2O/c1-19-12-4-2-3-10(8-12)7-11-9-18-15-14(11)13(16)5-6-17-15/h2-6,8-9H,7H2,1H3,(H,17,18)

InChI Key

WKYYCFWGQMUVHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CNC3=NC=CC(=C23)Br

Origin of Product

United States

Preparation Methods

Bromination at Position 4

Electrophilic bromination is employed to introduce bromine at position 4. Using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes achieves regioselective substitution, as the electron-rich pyrrole ring directs electrophiles to the para position relative to the pyridine nitrogen. Alternative methods utilize N-bromosuccinimide (NBS) with a radical initiator like AIBN in carbon tetrachloride under reflux, yielding 4-bromo derivatives in high purity.

Example Protocol

  • Substrate : 1H-pyrrolo[2,3-b]pyridine (5.00 g, 25.4 mmol)
  • Reagents : NBS (1.19 g, 6.7 mmol), AIBN (0.02 g, 0.12 mmol)
  • Conditions : CCl₄ (10 mL), reflux, 5 hours
  • Yield : >90% (HPLC purity).

Introduction of the 3-Methoxybenzyl Group

The 3-methoxybenzyl moiety is installed at position 3 via directed alkylation. This involves deprotonation of the pyrrolo[2,3-b]pyridine core followed by reaction with 3-methoxybenzyl chloride.

Deprotonation with Lithium Diisopropylamide (LDA)

LDA in tetrahydrofuran (THF) at -78°C selectively deprotonates position 3, generating a nucleophilic site for alkylation.

Typical Procedure

  • Base : LDA (2.2 equiv) in THF at -78°C
  • Electrophile : 3-Methoxybenzyl chloride (1.2 equiv)
  • Reaction Time : 30 minutes at -78°C, then warming to 25°C
  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate.

Large-Scale Industrial Synthesis

Ambeed’s protocol for analogous compounds highlights scalability and reproducibility. For instance, the synthesis of 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves:

Bromination and Tosylation

  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine with NBS/AIBN.
  • Step 2 : Tosylation using p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane/6N NaOH bilayer with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.

Optimized Conditions

Parameter Value
Temperature 0–25°C
Reaction Time 1 hour
Yield 68% (3-bromo-1-tosyl derivative)

Functional Group Interconversion and Purification

Boronic Acid Formation

The 3-bromo intermediate is converted to a boronic acid for further cross-coupling. Ambeed’s method uses triisopropyl borate and n-BuLi at -80°C to -90°C in THF, achieving 69.4% yield.

Key Steps

  • Reagents : Triisopropyl borate (3.2 kg), n-BuLi (4.65 kg)
  • Workup : Acidification with HCl, extraction with MTBE.

Challenges and Optimization

Regioselectivity in Alkylation

Competing alkylation at position 2 is mitigated by steric hindrance from the tosyl group, directing the 3-methoxybenzyl group to position 3.

Purity Control

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane.
  • Recrystallization : Methanol/water mixtures yield >98% purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in the reduction of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of the target compound with analogues from the evidence:

Compound Name Substituents (Positions) Molecular Formula Key Synthetic Methods Notable Properties/Applications Reference
4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine (Target) Br (4), 3-methoxybenzyl (3) C15H13BrN2O Likely Suzuki coupling or alkylation Potential kinase inhibitor; lipophilic
5-bromo-3-(3-methoxyphenyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine Br (5), 3-methoxyphenyl (3), Ph (2) C20H15BrN2O Cross-coupling with boronic acids Steric hindrance at position 2
5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) Br (5), phenylethynyl (3) C14H8BrN2 Sonogashira coupling Fluorescent probe applications
4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine Br (4), 4-methoxybenzyl (1) C15H13BrN2O Alkylation of bromo precursor Structural isomer of target compound
3-nitro-5-(4-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]pyridine (6c) NO2 (3), CF3-Ph (5) C15H9F3N3O2 Suzuki-Miyaura coupling Electron-withdrawing groups enhance reactivity
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Ph (5), nicotinamide (3) C19H14N4O Reduction of nitro group followed by acylation Kinase inhibition (e.g., JAK2)

Key Comparisons

Substituent Position Effects: The target compound’s bromine at position 4 distinguishes it from analogues with bromine at positions 3 or 5 (e.g., 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine ). Position 4 substitution may reduce steric hindrance compared to position 2 or 5, enabling easier functionalization.

Synthetic Accessibility: The target’s synthesis likely involves alkylation of a brominated precursor (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) with 3-methoxybenzyl chloride or a palladium-catalyzed Suzuki coupling using a 3-methoxybenzylboronic acid . In contrast, ethynyl-substituted analogues (e.g., 20a) require Sonogashira coupling, which demands stringent anhydrous conditions .

Biological Relevance :

  • The 3-methoxybenzyl moiety in the target compound resembles substituents in kinase inhibitors (e.g., JAK2 inhibitors), where aryl groups enhance binding to hydrophobic pockets .
  • Compared to nitro-substituted derivatives (e.g., 6c), the target lacks electron-withdrawing groups, which may reduce metabolic instability but also limit reactivity in electrophilic substitutions .

The bromo group at position 4 provides a site for further derivatization (e.g., cross-coupling to introduce heteroaryls), similar to 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediates .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- (CAS No. 348640-07-3) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- is C13H12BrNC_{13}H_{12}BrN with a molecular weight of approximately 256.14 g/mol. The structure features a pyrrolo-pyridine core with a bromine atom and a methoxyphenylmethyl substituent, which may influence its biological activity.

1. Anticancer Activity

Recent studies indicate that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : A derivative similar to the compound demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values in the low micromolar range (6–22 μM) .
CompoundCancer TypeIC50 Value (μM)
Similar DerivativeOvarian Cancer10
Similar DerivativeBreast Cancer15

2. Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have shown effectiveness against bacterial strains:

  • Study Findings : Compounds from this class were tested against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) below 0.15 µM for some derivatives .
CompoundBacterial StrainMIC (µM)
Similar DerivativeMycobacterium tuberculosis<0.15

3. Neuroprotective Effects

The neuroprotective potential of pyrrolo[2,3-b]pyridines has been explored:

  • Research Insights : Certain derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is significantly influenced by their structural components:

  • Bromine Substitution : The presence of bromine is believed to enhance lipophilicity and improve cellular uptake.
  • Methoxy Group : The methoxyphenylmethyl substituent may contribute to selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination for introducing substituents. For example, brominated intermediates (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) are reacted with boronic acids or aryl halides under palladium catalysis. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (dioxane/water), and temperature (105°C for cross-coupling). Silica gel chromatography is critical for purification, with yields improved by controlling stoichiometry (e.g., 1.2 equivalents of boronic acid) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use 1H^1H NMR and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.9 ppm) and bromine/methoxyphenyl integration. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). IR spectroscopy identifies functional groups like C-Br stretches (~500 cm⁻¹). Purity is assessed via HPLC (e.g., 98% purity with C18 columns) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. For example, discrepancies in FGFR inhibition (in vitro IC₅₀ vs. in vivo tumor suppression) may arise from poor solubility. Use formulations like PEG-based carriers or prodrug strategies. Validate target engagement via Western blotting for phosphorylated FGFR in tissue samples .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory activity?

  • Methodology : Replace the 3-methoxyphenylmethyl group with bulkier substituents (e.g., trifluoromethyl) to probe hydrophobic pocket interactions. At the 5-position, introduce hydrogen bond donors (e.g., -NH₂) to enhance binding with FGFR1’s G485 residue. Compare IC₅₀ values (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM vs. derivatives lacking these groups >100 nM) .

Q. What molecular docking or computational approaches validate the binding mode with FGFR1?

  • Methodology : Perform molecular dynamics simulations using crystal structures (PDB: 3GQI) to analyze hydrogen bonds (e.g., between the pyrrolo[2,3-b]pyridine nitrogen and FGFR1’s D641). Free energy perturbation (FEP) calculations quantify binding affinity changes upon substitution. Validate predictions with mutagenesis studies (e.g., D641A mutation reduces inhibition by 10-fold) .

Q. What role does the methoxyphenylmethyl substituent play in enhancing kinase selectivity?

  • Methodology : Compare inhibition profiles against kinase panels (e.g., 50 kinases tested). The methoxyphenyl group’s size and electron-donating properties reduce off-target binding (e.g., >100-fold selectivity for FGFR1 over VEGFR2). Replace the methoxy with electron-withdrawing groups (e.g., -CN) to assess effects on selectivity .

Q. How does ionization potential correlate with biological activity, such as antifungal effects?

  • Methodology : Calculate ionization potentials (IP) via DFT (e.g., B3LYP/6-31G*). Compounds with IP < 8.5 eV exhibit stronger antifungal activity (e.g., EC₅₀ = 2 µM vs. >10 µM for IP >9 eV). Validate by synthesizing derivatives with varying electron-donating/withdrawing groups and testing against Pyricularia oryzae .

Key Considerations for Experimental Design

  • Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to isolate intermediates (e.g., nitro intermediates in Scheme 5 ).
  • Biological Assays : Use 3D tumor spheroid models to bridge in vitro and in vivo data gaps. For FGFR inhibitors, measure apoptosis via Annexin V/PI staining and migration via Boyden chamber assays .
  • Computational Tools : Combine QSAR models with crystallographic data to prioritize analogs for synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.